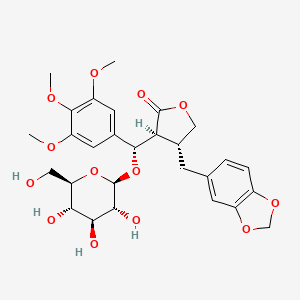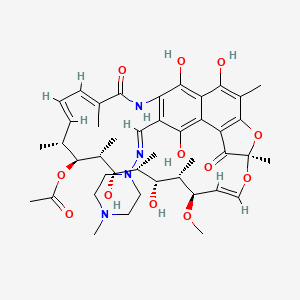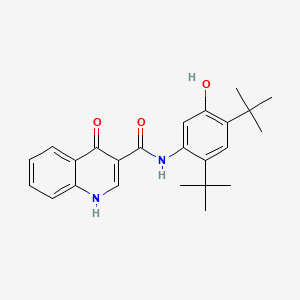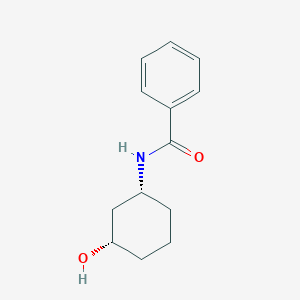
Propafenona-d5 Clorhidrato
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propafenone-d5 Hydrochloride is a deuterated form of Propafenone Hydrochloride, a class 1C antiarrhythmic agent used primarily for the treatment of atrial and ventricular arrhythmias. The deuterium labeling in Propafenone-d5 Hydrochloride enhances its stability and allows for more precise pharmacokinetic studies .
Aplicaciones Científicas De Investigación
Propafenone-d5 Hydrochloride is widely used in scientific research due to its enhanced stability and precise labeling. Its applications include:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of Propafenone in the body.
Drug Metabolism Research: Helps in understanding the metabolic pathways and identifying metabolites.
Clinical Research: Used in clinical trials to evaluate the efficacy and safety of Propafenone in treating arrhythmias.
Analytical Chemistry: Employed as a reference standard in various analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy
Mecanismo De Acción
Target of Action
Propafenone-d5 Hydrochloride, a derivative of Propafenone, primarily targets the sodium channels (SCN5A) and potassium channels (KCNH2) in cardiac muscle cells . These channels play a crucial role in the electrical activity of the heart, regulating the flow of sodium and potassium ions across the cell membrane, which is essential for the initiation and conduction of normal heart rhythms.
Mode of Action
Propafenone-d5 Hydrochloride works by slowing the influx of sodium ions into the cardiac muscle cells, causing a decrease in excitability of the cells . It is more selective for cells with a high rate but also blocks normal cells more than class Ia or Ib anti-arrhythmic medications . Additionally, it has weak beta-blocking activity .
Biochemical Pathways
The primary biochemical pathway affected by Propafenone-d5 Hydrochloride is the cardiac action potential . By blocking sodium channels, it reduces the fast inward current carried by sodium ions, which is responsible for the drug’s antiarrhythmic actions . This results in a reduction of upstroke velocity (Phase 0) of the monophasic action potential .
Pharmacokinetics
Propafenone-d5 Hydrochloride is well absorbed and predominantly bound to α1-acid glycoprotein in the plasma . The enantiomers display stereoselective disposition characteristics, with the R-enantiomer being cleared more quickly . The metabolism of Propafenone-d5 Hydrochloride is complex, typically nonlinear, saturable, stereoselective, and dependent on both dose and debrisoquin metaboliser phenotype .
Result of Action
The molecular and cellular effects of Propafenone-d5 Hydrochloride’s action primarily involve the stabilization of myocardial membranes and the reduction of arrhythmias . It is particularly effective in ventricular arrhythmias and is used in the management of paroxysmal atrial fibrillation/flutter and ventricular arrhythmias .
Action Environment
The action, efficacy, and stability of Propafenone-d5 Hydrochloride can be influenced by various environmental factors. It’s important to note that individual patient characteristics, such as genetic factors affecting metabolism, can significantly impact the drug’s effectiveness and tolerability .
Análisis Bioquímico
Biochemical Properties
Propafenone-d5 Hydrochloride undergoes extensive first-pass metabolism by the liver to form several metabolites . The main metabolic pathway of Propafenone-d5 Hydrochloride is ring hydroxylation to 5-OH-propafenone, primarily mediated by CYP2D6 .
Cellular Effects
The effects of Propafenone-d5 Hydrochloride on cells are primarily due to its ability to block the fast inward sodium current. This action can alter the electrical activity of the cells, affecting their function .
Molecular Mechanism
Propafenone-d5 Hydrochloride exerts its effects at the molecular level by blocking the fast inward sodium current in cardiac and other excitable tissues . This action can alter the electrical activity of the cells, affecting their function .
Temporal Effects in Laboratory Settings
It is known that Propafenone-d5 Hydrochloride undergoes extensive first-pass metabolism by the liver to form several metabolites .
Metabolic Pathways
Propafenone-d5 Hydrochloride is involved in several metabolic pathways. The main metabolic pathway of Propafenone-d5 Hydrochloride is ring hydroxylation to 5-OH-propafenone, primarily mediated by CYP2D6 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Propafenone-d5 Hydrochloride involves the incorporation of deuterium atoms into the Propafenone molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common approach is the hydrogen-deuterium exchange reaction, where hydrogen atoms in the Propafenone molecule are replaced with deuterium atoms using deuterated catalysts .
Industrial Production Methods: Industrial production of Propafenone-d5 Hydrochloride typically involves large-scale synthesis using deuterated reagents. The process includes multiple steps such as the preparation of deuterated intermediates, purification, and final conversion to the hydrochloride salt form. The use of advanced chromatographic techniques ensures the purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Propafenone-d5 Hydrochloride undergoes various chemical reactions, including:
Oxidation: Propafenone can be oxidized to form its corresponding N-oxide derivative.
Reduction: Reduction reactions can convert Propafenone to its secondary amine form.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the side chain.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include N-oxide derivatives, secondary amines, and substituted aromatic compounds .
Comparación Con Compuestos Similares
Flecainide: Another class 1C antiarrhythmic agent with similar sodium channel blocking properties.
Encainide: A class 1C antiarrhythmic with a similar mechanism of action but different pharmacokinetic profile.
Moricizine: A class 1C antiarrhythmic with additional potassium channel blocking activity.
Uniqueness: Propafenone-d5 Hydrochloride is unique due to its deuterium labeling, which enhances its stability and allows for more precise pharmacokinetic and metabolic studies. This makes it a valuable tool in both clinical and research settings .
Propiedades
Número CAS |
93909-48-9 |
|---|---|
Fórmula molecular |
C21H28ClNO3 |
Peso molecular |
382.94 |
Nombre IUPAC |
1-[2-[2-hydroxy-3-(propylamino)propoxy]phenyl]-3-(2,3,4,5,6-pentadeuteriophenyl)propan-1-one;hydrochloride |
InChI |
InChI=1S/C21H27NO3.ClH/c1-2-14-22-15-18(23)16-25-21-11-7-6-10-19(21)20(24)13-12-17-8-4-3-5-9-17;/h3-11,18,22-23H,2,12-16H2,1H3;1H/i3D,4D,5D,8D,9D; |
Clave InChI |
XWIHRGFIPXWGEF-HIBBSUKHSA-N |
SMILES |
CCCNCC(COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O.Cl |
Sinónimos |
1-[2-[2-Hydroxy-3-(propylamino)propoxy]phenyl]-3-phenyl-d5-1-propanone Hydrochloride; 2’-[2-Hydroxy-3-(propylamino)propoxy]-3-phenyl-d5-propiophenone Hydrochloride; Arythmol-d5; Pronon-d5; Rythmol-d5; Rytmonorm-d5; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(3R,4S)-1-Benzyl-3,4-dimethylpiperidin-4-yl]phenol](/img/structure/B1146377.png)
![Bis[4,5-(methylenedioxy)-2-propylphenyl]-methane](/img/structure/B1146381.png)



![2-[(3S)-3-(Acetyloxy)-1-bromo-3-[3-[(1E)-2-(7-chloro-2-quinolinyl)ethenyl]phenyl]propyl]-benzoic Acid Methyl Ester](/img/structure/B1146387.png)
![tert-butyl 2-[(4S)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B1146388.png)
![(3R)-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-3-hydroxy-butanoic Acid Ethyl Ester](/img/structure/B1146389.png)
![1,3,6,7-Tetradeuterio-5-[(4-fluorophenyl)methylamino]imidazo[4,5-b]pyridin-2-one](/img/structure/B1146396.png)

![6-[4-[14,24-Bis[4-(5-carboxypentyl)phenyl]-3,13,23-tris[4-(3,7-dimethyloctyl)phenyl]-4-hexadecacyclo[26.18.2.02,43.05,42.08,41.011,40.012,37.015,36.018,35.021,34.022,31.025,30.029,46.032,45.033,38.039,44]octatetraconta-1(46),2(43),3,5(42),6,8(41),9,11(40),12(37),13,15(36),16,18(35),19,21(34),22(31),23,25(30),26,28,32(45),33(38),39(44),47-tetracosaenyl]phenyl]hexanoic acid](/img/structure/B1146398.png)

![rac-cis-[3-Benzoyloxycyclohexyl]benzamide](/img/structure/B1146400.png)
